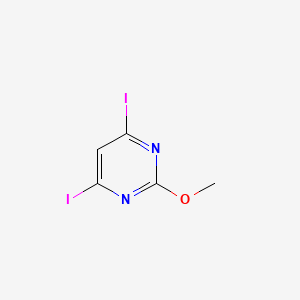![molecular formula C9H10ClN3 B13056363 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13056363.png)
4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine: is a heterocyclic compound within the pyrimidine family It is characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and methyl groups at the 2, 6, and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step organic reactions. One common method starts with the alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrimidine ring.
Industrial Production Methods: Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield. This approach involves the use of specific catalysts and controlled reaction conditions to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: Commonly involves nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: These reactions are less common but can be used to modify the functional groups on the compound.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically uses reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound acts as a scaffold for developing kinase inhibitors, which interfere with the JAK-STAT signaling pathway.
Apoptosis Induction: Some derivatives of this compound have shown the ability to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes.
Comparación Con Compuestos Similares
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Shares a similar core structure but lacks the methyl groups at positions 2, 6, and 7.
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine: Contains additional functional groups that modify its chemical properties.
Uniqueness: 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which enhances its chemical stability and reactivity. This makes it a valuable compound for developing targeted therapeutic agents and advanced materials .
Propiedades
Fórmula molecular |
C9H10ClN3 |
|---|---|
Peso molecular |
195.65 g/mol |
Nombre IUPAC |
4-chloro-2,6,7-trimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H10ClN3/c1-5-4-7-8(10)11-6(2)12-9(7)13(5)3/h4H,1-3H3 |
Clave InChI |
XPGIQHGCCMPVJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1C)N=C(N=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B13056282.png)
![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)
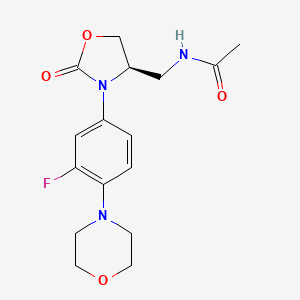

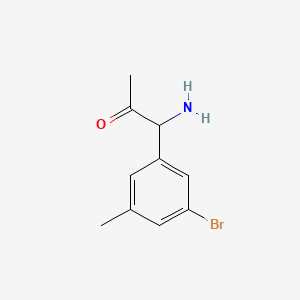

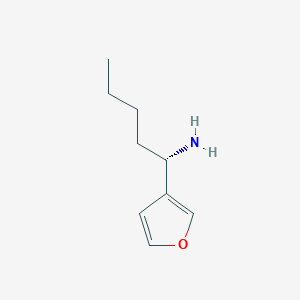
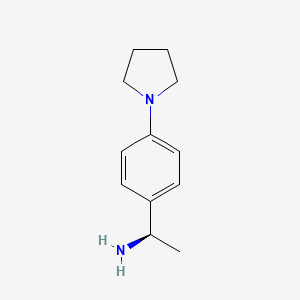
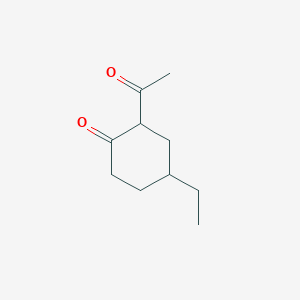
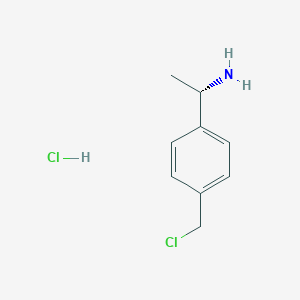
![methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B13056330.png)
![2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13056343.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)aceticacid](/img/structure/B13056346.png)
